Dodecylmercury;hydrate
Description
For example:
- Methylmercury hydroxide (CAS 1184-57-2) is a neurotoxic compound with the formula CH₃HgOH, often studied for environmental and toxicological impacts .
- Ethylmercurichlorendimide (CAS 50-CS-46) is a hexachlorinated norbornene derivative with ethylmercury functionality, historically used as a fungicide .
- DI-p-TOLYLMERCURY (prepared from p-tolylmercuric chloride) is synthesized via copper-mediated reactions in pyridine or hydrazine hydrate, highlighting mercury's reactivity with aromatic groups .
These compounds share common features:
Properties
CAS No. |
56986-39-1 |
|---|---|
Molecular Formula |
C12H27HgO |
Molecular Weight |
387.93 g/mol |
IUPAC Name |
dodecylmercury;hydrate |
InChI |
InChI=1S/C12H25.Hg.H2O/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;;1H2 |
InChI Key |
WZAHCXUNFLFONW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Hg].O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylmercury;hydrate can be synthesized through the reaction of dodecyl halides with mercury salts in the presence of a reducing agent. One common method involves the reaction of dodecyl chloride with mercuric chloride (HgCl2) in an aqueous solution, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
- Temperature: Room temperature to slightly elevated temperatures.
- Solvent: Aqueous or organic solvents like ethanol or methanol.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale reactors to handle the reactants and products.
- Continuous monitoring of reaction conditions to ensure safety and efficiency.
- Purification steps to isolate the desired product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
Dodecylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form elemental mercury and dodecane.
Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of mercuric oxide (HgO) and dodecane.
Reduction: Formation of elemental mercury (Hg) and dodecane.
Substitution: Formation of various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Dodecylmercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its toxicological effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.
Industry: Utilized in the production of specialty chemicals and as a preservative in some industrial processes.
Mechanism of Action
The mechanism of action of dodecylmercury;hydrate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom binds to the sulfur atoms in thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress, cellular damage, and apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Magnesium Hydrates
The evidence extensively details magnesium hydrates and their reactivity with alkenes/alkynes. Key parallels and distinctions with mercury compounds include:
Structural and Reactivity Differences
Mechanistic Insights
- Magnesium Hydrates : Insert into terminal alkenes via Mg–H/C=C bond activation, forming alkylmagnesium intermediates. DFT calculations confirm low activation barriers (15.1–18.9 kcal/mol) for insertion .
- Mercury Compounds : React with nucleophiles (e.g., thiols, amines) but lack analogous insertion chemistry. Mercury’s electrophilicity drives adduct formation rather than catalytic cycles.
Gaps in Evidence
The absence of data on "Dodecylmercury;hydrate" precludes a direct comparison. By contrast, magnesium-based systems like [(BDI)MgH]₂ are well-characterized, with applications in catalysis and regioselective synthesis .
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